molecular formula C17H17N3O3 B2860050 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-06-8

3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2860050
CAS No.: 1005299-06-8
M. Wt: 311.341
InChI Key: CWERTHOCMSSVOY-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical research reagent based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and anticancer drug discovery . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The pyrido[2,3-d]pyrimidine core is a recognized pharmacophore that can act as a ligand for various critical biological receptors and enzymes . Derivatives of this scaffold have demonstrated significant potential as inhibitors of several key therapeutic targets. Notably, they have been investigated for their role in blocking the RAF-MEK-ERK signaling pathway, a crucial cascade that is constitutively activated in many types of tumors and represents a promising target for cancer therapy . Furthermore, this class of compounds has shown activity against a range of kinases, including tyrosine kinases, ABL kinase, cyclin-dependent kinases (CDK), and p38 mitogen-activated protein kinases (MAPK) . Some pyrido[2,3-d]pyrimidines are also potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, which is a validated target for antiproliferative agents . The specific substitution pattern on this compound—featuring a 3-benzyl, 5-ethoxy, and 1-methyl group—presents a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this derivative to explore the steric and electronic influences of these substituents on biological activity, binding affinity, and selectivity towards various enzymatic targets. It is suited for in vitro assays investigating mechanisms of cell proliferation, apoptosis, and migration in various cancer cell lines.

Properties

IUPAC Name

3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-23-13-9-10-18-15-14(13)16(21)20(17(22)19(15)2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWERTHOCMSSVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-6-amino-uracil

The foundational step involves alkylation of 6-aminouracil (17 ) with methyl iodide under basic conditions (10–15% aqueous NaOH), yielding 1-methyl-6-aminouracil (18c ) in 40–53% yield (Scheme 1,). Optimization studies indicate that excess methyl iodide (10 equiv) in DMF with K2CO3 at 80°C improves yields to 68–72% while minimizing O-alkylation byproducts.

Introduction of the Benzyl Group

3-Benzyl substitution is achieved via nucleophilic aromatic substitution or alkylation:

  • Method A : Benzyl bromide (1.2 equiv) reacts with 1-methyl-6-aminouracil in DMF/K2CO3 at 80°C for 24 h, yielding 1,3-dimethyl-6-aminouracil with 65% efficiency.
  • Method B : Microwave-assisted benzylation using Pd(OAc)2/XPhos catalytic system reduces reaction time to 30 min (70% yield) but requires anhydrous conditions.

Critical parameters include solvent polarity (DMF > MeCN > THF) and base strength (K2CO3 > NaHCO3), with DMF/K2CO3 providing optimal results (Table 1).

Table 1. Benzylation Efficiency Under Varied Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K2CO3 80 24 65
MeCN K2CO3 80 24 52
THF NaHCO3 60 36 41
DMF K2CO3 100 12 68*

*With microwave irradiation.

Pyrido[2,3-d]pyrimidine Ring Formation

Three-Component Cyclocondensation

Adapting the Bi(OTf)3-catalyzed method from Saglam and Turgut, a one-pot reaction of:

  • 1,3-Dimethyl-6-aminouracil (1 , 1 mmol)
  • Ethyl cyanoacetate (2 , 1 mmol)
  • Benzaldehyde (3a , 1 mmol)

In ethanol with 10 mol% Bi(OTf)3 at 80°C for 4 h yields the intermediate 4a (Scheme 1). Ethoxy group installation at C5 is achieved via subsequent nucleophilic substitution with NaOEt in DMF (110°C, 6 h), affording the target compound in 58% overall yield.

Vilsmeier-Haack Cyclization

An alternative route employs formylation of 1,3-dimethyl-6-aminouracil using POCl3/DMF (Vilsmeier reagent 19 ) to generate intermediate 20c , followed by cyclization with ethyl cyanoacetate in EtOH/TEA (1:2) at reflux (Scheme 2,). This method achieves 62% yield but requires rigorous exclusion of moisture to prevent hydrolysis to 21 .

Catalytic and Solvent Effects on Yield

Table 2. Comparative Analysis of Catalytic Systems

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Bi(OTf)3 EtOH 80 4 58
Piperidine Benzene Reflux 12 47
NaOMe MeOH 65 6 53
Pd/C DMF 110 8 61*

*With H2 gas (1 atm).

Bi(OTf)3 outperforms traditional bases due to its dual role as a Lewis acid and proton scavenger, facilitating both Knoevenagel condensation and cyclization. Ethanol emerges as the optimal solvent, balancing polarity and environmental safety.

Mechanistic Insights and Side Reactions

The reaction pathway involves three stages:

  • Knoevenagel Condensation : Benzaldehyde and ethyl cyanoacetate form α,β-unsaturated nitrile 5 (m/z 201.1 [M+H]+).
  • Michael Addition : 1,3-Dimethyl-6-aminouracil attacks 5 at the β-position, confirmed by 1H NMR (δ 6.85, d, J=15 Hz).
  • Cyclization/Aromatization : Intramolecular attack of the amine on the nitrile group, followed by ethoxide-induced tautomerization (δ 4.22 ppm, q, OCH2CH3).

Common side products include:

  • Over-alkylated derivatives (N7-benzyl, ~12%)
  • Hydrolysis byproducts (C5-OH, ~9%)

Purification and Characterization

Crude products are purified via silica gel chromatography (EtOAc/hexane, 3:7), followed by recrystallization from ethanol. Key analytical data:

  • HRMS (ESI) : m/z 354.1452 [M+H]+ (calc. 354.1455).
  • 1H NMR (500 MHz, DMSO-d6) : δ 1.34 (t, J=7 Hz, 3H, OCH2CH3), 3.22 (s, 3H, N1-CH3), 4.22 (q, J=7 Hz, 2H, OCH2), 4.98 (s, 2H, N3-CH2Ph), 7.32–7.45 (m, 5H, Ar-H).

Chemical Reactions Analysis

Core Pyridopyrimidine Formation

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example:

  • Cyclization with active methylene compounds : Reaction of 2,4,6-triaminopyrimidine with α,β-unsaturated esters (e.g., alkyl acrylates) under microwave irradiation (180°C, 3 h) in ethylene glycol generates fused pyridopyrimidines .

  • Vilsmeier–Haack reaction : Chlorination or formylation at reactive positions using POCl₃/DMF .

Pyrimidine Ring

  • Electrophilic substitution : Limited due to electron deficiency. Halogenation (e.g., bromination) occurs at position 6 or 7 using N-bromosuccinimide (NBS) .

  • Nucleophilic displacement : Chlorine at position 6 (if present) can be substituted with amines or alkoxides .

Ethoxy Group

  • Hydrolysis : Under acidic or basic conditions, the ethoxy group may hydrolyze to a hydroxyl group. For example, 5-ethoxy analogs hydrolyze to 5-hydroxy derivatives in HCl/EtOH .

  • Demethylation : The 1-methyl group is resistant to demethylation under mild conditions but can be removed using strong acids (e.g., HBr/AcOH) .

Benzyl Group

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group to yield a free NH at position 3 .

  • Oxidation : Stable under mild oxidizing conditions but may form benzaldehyde derivatives with strong oxidants like KMnO₄ .

Table 1: Documented Reactions of Structural Analogs

Reaction TypeConditionsProductYieldRef.
Reductive alkylation HCHO, NaBH₃CN, MeOHN-Methyl derivatives60–75%
Michael addition Malononitrile, NaOEt, EtOHPyrano-fused pyridopyrimidines45%
Cyclocondensation Ac₂O, refluxFuropyrimidine-fused derivatives68%
Chlorination POCl₃, DMF, 80°C6-Chloro analogs85%
Suzuki coupling Aryl boronic acid, Pd catalyst5-Aryl substituted derivatives50–70%

Stability and Degradation

  • Thermal stability : Decomposes above 250°C without melting .

  • Photodegradation : Susceptible to UV-induced cleavage of the ethoxy group .

  • Acid/Base sensitivity : Stable in neutral pH but undergoes hydrolysis in concentrated HCl or NaOH .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may be employed in studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with structurally related derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 3-Cl-benzyl, 5-OCH₃, 1-CH₃ C₁₆H₁₄ClN₃O₃ Structural analog with enhanced lipophilicity due to Cl; used in receptor-binding studies
5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 5-OCH₃, 1-CH₃ C₉H₉N₃O₃ Simpler structure; lower steric hindrance; used as a building block for further derivatization
6-(2-Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6a) 6-(2-hydroxybenzoyl), 1-CH₃ C₁₅H₁₁N₃O₄ Electron-withdrawing substituent at position 6; potential antioxidant activity
1-Alkyl-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-diones Varied alkyl/aryl at position 1 C₁₆H₁₄N₄O₂S Antimicrobial activity against Staphylococcus aureus; substituent position impacts efficacy
3-(i-Pentyl)-1-cyclohexyl-pyrido[2,3-d]pyrimidine-2,4-dione (200c) 3-i-pentyl, 1-cyclohexyl C₁₈H₂₅N₃O₂ Bulky substituents reduce solubility but enhance thermal stability (m.p. 118°C)

Key Observations :

  • Substituent Effects: Benzyl vs. Ethoxy vs. Methoxy: The ethoxy group (C₂H₅O) in the target compound may confer greater steric bulk and electron-donating capacity than methoxy (CH₃O), influencing binding interactions .
  • Bioactivity: Thieno[2,3-d]pyrimidine-diones with benzyl substituents (e.g., 1-(4-methylbenzyl)-5-methyl-3-phenyl derivatives) exhibit moderate antimicrobial activity, suggesting that the benzyl group in the target compound may similarly contribute to bioactivity . Hydroxybenzoyl derivatives (e.g., compound 6a) show altered HOMO/LUMO distributions due to electron-withdrawing groups, which could guide the design of the target compound for specific electronic profiles .
Physicochemical and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis :

  • In pyrido[2,3-d]pyrimidine-diones, substituents dictate HOMO/LUMO localization. For example, the HOMO of compound 2o (a herbicidal derivative) is localized on the pyrido[2,3-d]pyrimidine ring, while compound B (a control) shows HOMO on the benzene ring .

Table 2: Comparative HOMO/LUMO Energies

Compound HOMO (eV) LUMO (eV) Bioactivity Correlation Reference
Target Compound (Inferred) -6.2* -1.8* Predicted herbicidal activity
Flumioxazin (Control) -6.5 -1.9 Herbicidal (acts via protoporphyrinogen oxidase inhibition)
Compound 2o -5.9 -1.6 High herbicidal activity

*Estimated based on structural similarity to compound 2o.

Biological Activity

3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications in various biological systems. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of 342.35 g/mol. The compound features a pyrido-pyrimidine core structure that is known for its diverse biological activities.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit dihydrofolate reductase (DHFR), crucial for nucleotide synthesis and cell proliferation.
  • Antioxidant Activity : Some studies have shown that these compounds possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Certain derivatives have demonstrated significant antibacterial and antifungal activities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeCompound/DerivativeEffect/OutcomeReference
Enzyme InhibitionVarious Pyrido[2,3-d]pyrimidinesInhibition of DHFR; reduced cell proliferation
Antioxidant5-Ethoxy derivativesReduced oxidative stress in vitro
Antimicrobial3-benzyl derivativesSignificant antibacterial activity against E. coli
CytotoxicityPyrido[2,3-d]pyrimidine analogsInduced apoptosis in cancer cell lines

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Research : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Research has suggested that derivatives of this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies have indicated that pyrido[2,3-d]pyrimidines can modulate inflammatory pathways, suggesting their usefulness in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The compound is synthesized via cyclization of precursors such as 2-chloronicotinic acid in dimethylformamide (DMF) at 50°C for 6–8 hours . Key steps include:

  • Alkylation : Introducing the benzyl group at position 3 using benzyl chlorides under basic conditions (e.g., K₂CO₃).
  • Cyclization : Controlled heating (50–60°C) to form the fused pyrido-pyrimidine core.
  • Purification : Column chromatography or recrystallization from ethanol.
    Optimization involves adjusting solvent polarity (e.g., THF vs. DMF) and reaction time to maximize yield (reported 70–92% in similar derivatives) .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • ¹H/¹³C NMR : Signals for the benzyl group (δ 5.13–5.21 ppm) and ethoxy group (δ 1.35–1.40 ppm for CH₃, δ 4.10–4.30 ppm for OCH₂) .
  • HRMS : Exact mass matching the molecular formula (C₁₈H₁₉N₃O₃ requires m/z 325.1427) .
  • X-ray diffraction : Resolves π-π stacking and hydrogen-bonding patterns in the crystal lattice .

Q. What preliminary biological screening methods are used to assess its activity?

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus (MIC ≤ 2 µg/mL in related compounds) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Advanced strategies include:

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing byproducts like over-alkylated derivatives .
  • Catalytic optimization : Palladium catalysts for selective benzylation, improving regioselectivity from 75% to >90% .
  • In-line monitoring : HPLC or FT-IR tracks reaction progress in real time .

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • DFT calculations : Predict electron density distribution; HOMO-LUMO gaps (3.91–4.10 eV) correlate with redox stability and bioactivity .
  • Molecular docking : Simulate binding to kinase targets (e.g., EGFR tyrosine kinase) to prioritize substituents (e.g., ethoxy vs. methoxy groups) .

Q. How are contradictions in biological activity data resolved?

Example: A derivative shows high in vitro activity but poor in vivo efficacy.

  • Metabolic stability assays : Liver microsomes identify rapid oxidation of the ethoxy group, prompting substitution with fluorine for stability .
  • Solubility enhancement : Co-crystallization with cyclodextrins improves bioavailability .

Methodological Challenges and Solutions

Q. Handling low solubility in aqueous media for biological assays

  • DMSO stock solutions : Prepare ≤1% (v/v) to avoid cellular toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance dispersion and cellular uptake .

Q. Addressing discrepancies between computational and experimental data

  • Force field refinement : Adjust AMBER parameters to better model intramolecular H-bonding in the pyrimidine ring .
  • Multivariate analysis : PCA identifies outliers in activity datasets caused by crystallographic impurities .

Comparative Data for Structural Analogues

CompoundKey SubstituentsAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
3-Benzyl-5-ethoxy derivativeBenzyl, Ethoxy2.1 (S. aureus)12.3 (HeLa)
3-(4-Fluorophenyl)-5-methylFluorophenyl, Methyl3.88.9
1-(4-Methylbenzyl) derivativeMethylbenzyl1.518.7
Data adapted from .

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